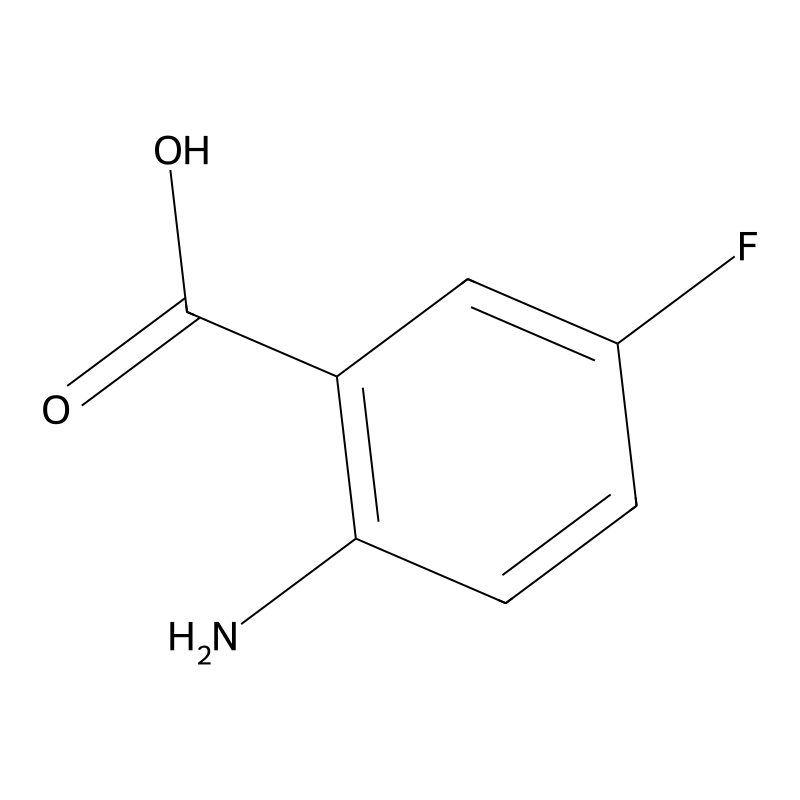

2-Amino-5-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Counterselection of TRP1 in Yeast

One primary application of 2-A-5-FBA lies in the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharomyces cerevisiae. TRP1 encodes an enzyme essential for tryptophan biosynthesis. When grown in media lacking tryptophan, yeast cells with a functional TRP1 gene can survive by synthesizing their own tryptophan, while those lacking a functional TRP1 cannot. []

2-A-5-FBA acts as a competitive inhibitor of the TRP1 enzyme, effectively blocking its function. When added to media containing a low concentration of tryptophan, only cells with a non-functional TRP1 gene can survive by utilizing the limited external tryptophan. This allows researchers to select against cells with a functional TRP1 gene, a technique known as counterselection. [] Counterselección, along with selection techniques, is crucial for various applications in yeast genetics, including:

- Creation of gene deletions: By selecting against wild-type alleles and counterselecting against the selection marker, researchers can isolate yeast strains with specific genes deleted. []

- Studying gene function: Counterselección allows researchers to remove a selection marker from a genetically modified yeast strain, enabling them to study the function of the introduced gene without interference from the selection marker.

2-Amino-5-fluorobenzoic acid has the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It is characterized by an amino group (-NH₂) and a fluorine atom attached to a benzoic acid structure. The compound appears as pale cream to brown or yellow crystals or powder and is soluble in water . Its structure allows for various intramolecular interactions, including hydrogen bonding, which contributes to its stability in different environments .

As mentioned earlier, 2-Amino-5-fluorobenzoic acid acts as a competitive inhibitor of the tryptophan biosynthesis pathway in yeast []. It competes with anthranilic acid for the enzyme responsible for the next step in the pathway. This competition disrupts the synthesis of tryptophan, an essential amino acid for protein synthesis, leading to cell death in yeast strains that rely on the tryptophan pathway for survival [].

- Condensation Reactions: It can react with various reagents to form more complex molecules. For instance, it can undergo condensation with oxammonium hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimide) acetamide before further transformations into its final form .

- Oxidation Reactions: The compound can be synthesized from 5-fluoro-2-bromotoluene through oxidation processes involving sodium hydroxide and hydrogen peroxide under controlled conditions .

- Acid-Base Reactions: As an acid, it can react with bases to form salts.

2-Amino-5-fluorobenzoic acid exhibits notable biological activity. It is utilized as a counterselection agent for the TRP1 genetic marker in yeast species like Saccharomyces cerevisiae. This functionality makes it valuable in microbial genetics for selecting specific genetic traits . Additionally, it has been linked to the synthesis of Styrylquinazolinones, which are potential anticancer agents .

The synthesis of 2-amino-5-fluorobenzoic acid can be achieved through several methods:

- From 4-Fluoroaniline: This method involves a series of steps including condensation with hydrated chloral and oxammonium hydrochloride, followed by cyclization in concentrated sulfuric acid and oxidation using hydrogen peroxide .

- Using 5-Fluoro-2-bromotoluene: This method employs oxidation under acidic conditions followed by reaction with ammonia to yield the desired product .

- Alternative Synthetic Routes: Other methods may include the use of different halogenated benzoic acids or derivatives that undergo similar transformations.

2-Amino-5-fluorobenzoic acid finds applications across various fields:

- Genetic Engineering: Its role as a counterselection agent makes it crucial in yeast genetics.

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds such as anticancer drugs.

- Chemical Research: The compound is utilized in studies involving molecular interactions and chemical properties due to its unique structural features.

Research indicates that 2-amino-5-fluorobenzoic acid can form hydrogen bonds and engage in π–π stacking interactions within its crystal structure. These interactions enhance its stability and influence its reactivity in biological systems . The compound's ability to interact with other molecules makes it an interesting subject for studies on drug design and molecular biology.

Several compounds share structural similarities with 2-amino-5-fluorobenzoic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-4-fluorobenzoic acid | Similar amino and fluorine substitution | Different position of fluorine affects reactivity |

| 3-Amino-5-fluorobenzoic acid | Fluorine at the meta position | May exhibit different biological activities |

| 2-Amino-6-fluorobenzoic acid | Fluorine at the ortho position | Potential differences in solubility |

While these compounds share common features such as the amino group and fluorinated benzene rings, their unique substitutions lead to variations in their chemical behavior and biological activities.

Catalytic hydrogenation using Raney nickel represents a cornerstone method for synthesizing 2-amino-5-fluorobenzoic acid from nitro-substituted precursors. This approach leverages the high surface area and hydrogen adsorption capacity of Raney nickel to facilitate selective reduction of nitro groups to amines. For instance, the reduction of 5-fluoro-2-nitrobenzoic acid under hydrogen gas (H₂) in the presence of Raney nickel proceeds via a multi-step mechanism involving hydrogen adsorption, formation of reactive Ni–H species, and subsequent electron transfer to the nitro group.

Key parameters influencing this reaction include:

- Temperature: Optimal activity occurs at 50–80°C, balancing reaction rate and catalyst stability.

- Pressure: Ambient to moderate H₂ pressure (1–3 atm) suffices for complete conversion.

- Catalyst activation: Pre-treatment with metal fluorides (e.g., NaF or KF) enhances nitro group selectivity by modulating surface electron density.

A representative procedure involves suspending 5-fluoro-2-nitrobenzoic acid in ethanol with Raney nickel, followed by H₂ saturation at 60°C for 4–6 hours. Filtration and acidification yield 2-amino-5-fluorobenzoic acid with >85% purity.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes reduction kinetics |

| H₂ Pressure | 2 atm | Ensures complete H₂ coverage |

| Catalyst Loading | 10 wt% | Balances activity and cost |

Multi-Step Synthesis via N-(4-Fluorophenyl)-2-(Hydroxyimine) Acetamide Intermediate

This route employs 4-fluoroaniline as the starting material, proceeding through three stages:

- Condensation: 4-fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous medium to form N-(4-fluorophenyl)-2-(hydroxyimine) acetamide. This exothermic reaction achieves 92% yield at 25–30°C.

- Cyclization: Treating the intermediate with concentrated sulfuric acid induces ring closure to 5-fluoro-1H-indole-2,3-dione. The reaction requires precise temperature control (80–90°C) to minimize sulfonation byproducts.

- Oxidation: Alkaline hydrogen peroxide (H₂O₂, 30%) oxidizes the indole derivative to 2-amino-5-fluorobenzoic acid. A mixed solvent system (water/ethanol) enhances solubility, yielding 69.8% after recrystallization.

Critical considerations include:

- Acid concentration: >90% sulfuric acid ensures efficient cyclization without hydrolyzing the acetamide group.

- Oxidant stoichiometry: A 3:1 molar ratio of H₂O₂ to indole derivative prevents over-oxidation to quinone structures.

Nitration-Reduction Pathways for Precursor Functionalization

Regioselective nitration of fluorobenzoic acid derivatives provides a strategic entry to nitro intermediates for subsequent reduction. The nitration of 3-fluorobenzoic acid with fuming nitric acid in sulfuric acid at 0–5°C preferentially yields 5-fluoro-2-nitrobenzoic acid (78% yield), owing to the electron-withdrawing effect of the carboxylic acid group directing nitration to the para position.

Reduction protocols:

- Catalytic hydrogenation: As detailed in Section 1.1, Raney nickel converts the nitro group to an amine.

- Chemical reduction: Alternatives like Fe/HCl or SnCl₂/HCl achieve comparable yields but require acid-tolerant substrates.

| Nitrating Agent | Regioselectivity | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | Para > ortho | 78 |

| Acetyl nitrate | Meta-dominated | <50 |

Alkaline Oxidative Cleavage of Indole Derivatives

Indole-based precursors undergo oxidative C2–C3 bond cleavage under alkaline conditions to generate anthranilic acid derivatives. For 2-amino-5-fluorobenzoic acid synthesis, 5-fluoroindole derivatives are treated with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or hydrogen peroxide (H₂O₂) in basic media. The mechanism proceeds through electrophilic attack on the indole ring, forming a dioxetane intermediate that rearranges to the carboxylic acid.

Optimized conditions:

Cyclization reactions are pivotal in forming the indole-2,3-dione intermediate, a precursor to 2-amino-5-fluorobenzoic acid. Concentrated sulfuric acid (90–98% weight/weight) serves as both a catalyst and solvent in this step, enabling the conversion of N-(4-fluorophenyl)-2-(hydroxyimine)acetamide into 5-fluoro-1H-indole-2,3-dione [1] [3]. The acidic environment protonates the acetamide intermediate, facilitating intramolecular cyclization through electrophilic aromatic substitution.

The reaction temperature during cyclization significantly impacts yield and reaction rate. Optimal temperatures range between 65–75°C for initial mixing, followed by a gradual increase to 80°C for final ring closure [3]. Elevated temperatures beyond this range risk dehydration side reactions, while lower temperatures prolong reaction times. A study demonstrated that maintaining the reaction at 80°C for 15 minutes after initial cyclization achieves a 77% yield of 5-fluoro-1H-indole-2,3-dione [3].

Table 1: Cyclization Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfuric Acid Strength | 90–98% (weight/weight) | Maximizes protonation efficiency |

| Temperature | 65–80°C | Balances reaction rate and side reactions |

| Reaction Time | 1–1.5 hours | Ensures complete ring closure |

The high acidity of sulfuric acid also suppresses oxidative degradation of the fluorinated aromatic ring, preserving the structural integrity of the product [1]. This contrasts with weaker acids, which fail to stabilize reactive intermediates, leading to incomplete cyclization.

Hydrogen Peroxide-Mediated Oxidation Under Alkaline Conditions

The final oxidation of 5-fluoro-1H-indole-2,3-dione to 2-amino-5-fluorobenzoic acid employs hydrogen peroxide in an alkaline medium. Sodium hydroxide or potassium hydroxide (15–25% weight/weight) generates a nucleophilic environment, enabling peroxide ions to attack the indole-dione carbonyl groups [1]. The reaction follows a two-stage mechanism:

- Nucleophilic Addition: Hydroxide ions deprotonate hydrogen peroxide, forming peroxide anions that attack the electrophilic carbonyl carbon of the indole-dione.

- Decarboxylation: The intermediate undergoes cleavage, releasing carbon dioxide and forming the primary amine group.

A molar ratio of 1:2.5–4.0 (indole-dione to hydrogen peroxide) is critical for maximizing conversion efficiency. Excess hydrogen peroxide minimizes residual intermediates but risks over-oxidation to nitro derivatives [1]. Reaction temperatures between 80–90°C enhance kinetic favorability without degrading the peroxide [1].

Table 2: Oxidation Reaction Optimization

| Parameter | Optimal Value | Functionality |

|---|---|---|

| Alkali Concentration | 15–25% (weight/weight) | Generates reactive peroxide ions |

| Molar Ratio (Indole-dione:H₂O₂) | 1:2.5–4.0 | Balances conversion and side reactions |

| Temperature | 80–90°C | Accelerates kinetics without decomposition |

Isotopic labeling studies of analogous systems suggest that oxygen incorporation into the final product originates exclusively from hydrogen peroxide, confirming its role as the sole oxidizing agent [4].

Solvent Effects on Reaction Efficiency and Selectivity

Solvent choice profoundly influences reaction outcomes at each synthesis stage:

- Cyclization: Concentrated sulfuric acid acts as a polar aprotic solvent, stabilizing charged intermediates and enhancing cyclization rates [1] [3]. Its high dielectric constant facilitates proton transfer, while its viscosity limits molecular diffusion, reducing unintended side reactions.

- Oxidation: Aqueous alkaline solvents dissolve ionic species and peroxide anions, ensuring homogeneous reaction conditions. Water’s high heat capacity also mitigates exothermic risks during hydrogen peroxide decomposition.

- Purification: Xylene, a non-polar solvent, enables selective recrystallization of 2-amino-5-fluorobenzoic acid. Its low polarity preferentially dissolves aromatic byproducts, yielding a pure product with a melting point of 181–183°C [1] [2].

Table 3: Solvent Properties and Applications

| Solvent | Polarity | Role | Outcome |

|---|---|---|---|

| Concentrated H₂SO₄ | High | Cyclization catalyst/solvent | 67–80% intermediate yield [3] |

| Aqueous NaOH/KOH | Moderate | Oxidation medium | 69.8% final product yield [1] |

| Xylene | Low | Recrystallization | >95% purity [1] |

Solvent selection also affects reaction selectivity. For instance, substituting xylene with ethanol during recrystallization introduces hydrogen bonding interactions, altering crystal morphology and reducing purity [1].

Synthesis and Characterization

The Boc protection procedure involves treating 2-amino-5-fluorobenzoic acid with di-tert-butyl dicarbonate in the presence of triethylamine as a base . The reaction proceeds smoothly in anhydrous dichloromethane at room temperature, yielding the protected derivative in high purity. The resulting Boc-2-amino-5-fluorobenzoic acid exhibits a molecular weight of 241.22 g/mol and demonstrates excellent solubility in organic solvents .

Table 1: Boc-Protected 2-Amino-5-fluorobenzoic Acid Applications in Peptide Chemistry

| Application | Role of Boc Protection | Deprotection Conditions | Advantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | N-terminal amino protection during chain elongation | TFA/scavengers at room temperature | High coupling efficiency, clean deprotection |

| Solution-Phase Peptide Synthesis | Temporary protection in multi-step synthesis | TFA in DCM, 1-2 hours | Good yields, minimal side products |

| Protected Amino Acid Building Block | Prevents side reactions of amino group | Mild acidic conditions (TFA) | Stable under basic conditions |

| Orthogonal Protection Strategy | Compatible with other protecting groups | Selective removal without affecting other groups | Selective deprotection possible |

| Medicinal Chemistry | Enhances metabolic stability | Physiological conditions for in vivo release | Improved pharmacokinetic properties |

Peptide Coupling Applications

In solid-phase peptide synthesis, Boc-2-amino-5-fluorobenzoic acid functions as an amino acid surrogate that can be incorporated into peptide chains through standard coupling protocols [3] [4]. The fluorine substitution at the 5-position provides unique electronic properties that can modulate the biological activity of the resulting peptides [3]. Studies have demonstrated that peptides containing fluorinated amino acid residues exhibit enhanced metabolic stability and improved binding affinity to target proteins [3].

The deprotection of Boc groups proceeds efficiently using trifluoroacetic acid (TFA) in the presence of appropriate scavengers to prevent side reactions [2] [4]. This mild acidic treatment selectively removes the Boc protecting group while preserving other acid-labile functionalities commonly employed in peptide synthesis [2].

Bioconjugation and Labeling

Recent investigations have explored the utility of Boc-2-amino-5-fluorobenzoic acid derivatives in peptide labeling applications, particularly for positron emission tomography (PET) imaging [3]. The incorporation of fluorinated building blocks enables the subsequent introduction of ¹⁸F radiolabels for molecular imaging studies [3]. Optimized coupling conditions utilizing HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and diisopropylethylamine achieve quantitative labeling within 2 minutes [3].

Synthesis of Fluorinated Quinoline Antifungal Agents

The utilization of 2-amino-5-fluorobenzoic acid as a precursor for fluorinated quinoline antifungal agents represents a significant advancement in antimicrobial drug development [5] [6]. These fluorinated quinoline derivatives demonstrate exceptional antifungal activity against diverse pathogenic fungi, offering new therapeutic options for treating resistant fungal infections [7] [8].

Structural Design and Synthesis Strategies

The synthesis of fluorinated quinoline antifungal agents from 2-amino-5-fluorobenzoic acid involves cyclocondensation reactions with various benzoyl acetanilide derivatives [6]. The process begins with the conversion of 2-amino-5-fluorobenzoic acid to 2-amino-5-fluorophenyl glyoxylic acid, which subsequently undergoes cyclocondensation in boiling dimethylformamide to generate quinoline-4-carboxylic acid derivatives [6].

A series of novel fluorinated quinoline analogs have been synthesized using 2-fluoroaniline and ethyl 2-methylacetoacetate as starting materials, with subsequent structural modifications at positions C-2, C-4, and C-6 of the quinoline nucleus [5] [8]. These modifications enable fine-tuning of the antifungal activity and selectivity profiles of the resulting compounds [8].

Table 2: Fluorinated Quinoline Antifungal Agents Derived from 2-Amino-5-fluorobenzoic Acid

| Compound Class | Representative Example | Target Organisms | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|---|---|

| Fluorinated Quinoline-4-carboxylic acids | Compound derived from 2-amino-5-fluorobenzoic acid | Aspergillus fungi as amylolytic agents | High to moderate activity | Interference with fungal metabolism |

| 8-Fluoro-2,3-dimethylquinoline derivatives | Compound 2b (8-fluoro-2,3-dimethylquinolin-4-yl benzoate) | S. sclerotiorum, R. solani | >80% inhibition at 50 μg/mL | Disruption of cell wall synthesis |

| Quinoline-4-thioether derivatives | Compound 3l (4-allylthio-8-fluoro-2,3-dimethylquinoline) | S. sclerotiorum, P. piricola | >80% inhibition at 50 μg/mL | Inhibition of dihydroorotate dehydrogenase |

| Hydroxyimidazolium-quinoline hybrids | Compounds 7c-d | Cryptococcus neoformans | 15.6 μg/mL | Unknown, potentially multi-target |

Antifungal Activity and Spectrum

Fluorinated quinoline derivatives demonstrate broad-spectrum antifungal activity against both yeast and filamentous fungi [8] [9]. Compound 2b, an 8-fluoro-2,3-dimethylquinoline derivative, exhibits exceptional activity against Sclerotinia sclerotiorum with inhibition rates exceeding 80% at 50 μg/mL concentration [5]. Similarly, compound 2g displays significant activity against Rhizoctonia solani with 80.8% inhibition at the same concentration [5].

The quinoline-4-thioether derivative 3l demonstrates remarkable efficacy against multiple phytopathogenic fungi, including Sclerotinia sclerotiorum and Physalospora piricola, with inhibition rates surpassing 80% at 50 μg/mL [10]. Molecular docking studies indicate that this compound forms hydrogen bonds with His89 in Sclerotinia sclerotiorum dihydroorotate dehydrogenase, suggesting a specific mechanism of action [10].

Structure-Activity Relationships

Investigation of structure-activity relationships reveals that the presence of alkene groups in thioether side chains significantly enhances antifungal activity [10]. The fluorine substitution at position 8 of the quinoline ring system contributes to increased metabolic stability and improved membrane permeability [5] [8].

Quinoline-based hydroxyimidazolium hybrids containing fluorinated moieties demonstrate exceptional selectivity against Cryptococcus neoformans, with minimum inhibitory concentration values of 15.6 μg/mL [9]. These compounds exhibit minimal cytotoxicity against mammalian cells, indicating favorable therapeutic windows for potential clinical applications [9].

Mechanism of Action

The antifungal activity of fluorinated quinoline derivatives involves multiple mechanisms of action [7] [8]. Primary targets include fungal DNA topoisomerase II, which has been identified as more susceptible to quinolone inhibition compared to mammalian topoisomerases [7]. This selectivity explains the observed antifungal activity while maintaining acceptable safety profiles [7].

Additional mechanisms include disruption of cell membrane integrity, interference with ergosterol biosynthesis, and inhibition of specific enzymatic pathways involved in fungal cell wall synthesis [8]. The fluorine substitution enhances binding affinity to target proteins through favorable electrostatic interactions and improved metabolic stability [11] [12].

Building Block for Heterocyclic Compound Libraries

2-Amino-5-fluorobenzoic acid functions as a versatile building block for the construction of diverse heterocyclic compound libraries that serve critical roles in drug discovery and materials science [13] [14]. The bifunctional nature of this compound, containing both nucleophilic amino and electrophilic carboxylic acid functionalities, enables participation in numerous cyclization and coupling reactions [15] [16].

Synthetic Strategies and Methodologies

The development of heterocyclic compound libraries from 2-amino-5-fluorobenzoic acid employs various synthetic strategies tailored to generate specific ring systems [14]. Direct incorporation into heterocyclic scaffolds occurs through condensation reactions with carbonyl compounds, leading to the formation of quinolines, quinazolines, and benzimidazoles [14]. N-alkylation followed by cyclization reactions produces pyrroles, imidazoles, and triazoles with diverse substitution patterns [13].

Amide coupling reactions followed by ring formation generate benzoxazoles and benzothiazoles, while condensation reactions with carbonyl compounds yield isocoumarins, phthalides, and lactams [15] [14]. These methodologies enable the systematic exploration of chemical space around the fluorinated benzoic acid core structure [16].

Table 3: 2-Amino-5-fluorobenzoic Acid as Building Block for Heterocyclic Compound Libraries

| Building Block Type | Synthetic Strategy | Target Heterocycles | Library Diversity | Applications |

|---|---|---|---|---|

| Fluorinated Benzoic Acid Derivative | Direct incorporation into heterocyclic scaffolds | Quinolines, quinazolines, benzimidazoles | Position-specific fluorine substitution | Drug discovery, medicinal chemistry |

| Amino-Substituted Aromatic | N-alkylation and cyclization reactions | Pyrroles, imidazoles, triazoles | Variable N-substitution patterns | Antimicrobial agent development |

| Bifunctional Linker | Amide coupling followed by ring formation | Benzoxazoles, benzothiazoles | Different linker lengths and geometries | Bioconjugation and labeling |

| Cyclization Precursor | Condensation reactions with carbonyl compounds | Isocoumarins, phthalides, lactams | Ring size and substitution variations | Material science, polymer chemistry |

Library Design and Diversity

The design of heterocyclic compound libraries incorporating 2-amino-5-fluorobenzoic acid focuses on maximizing structural diversity while maintaining synthetic accessibility [14]. Position-specific fluorine substitution provides opportunities for systematic structure-activity relationship studies, enabling identification of optimal substitution patterns for specific biological targets [17].

Variable N-substitution patterns at the amino position generate libraries with diverse pharmacophoric features [18]. Different linker lengths and geometries between the fluorinated aromatic core and additional heterocyclic moieties enable fine-tuning of molecular properties such as flexibility, lipophilicity, and hydrogen bonding capacity [15].

Ring size and substitution variations in the resulting heterocyclic products provide additional dimensions of structural diversity [14]. These systematic variations enable comprehensive exploration of chemical space around the fluorinated benzoic acid scaffold, facilitating identification of compounds with desired biological activities [16].

Applications in Drug Discovery

Heterocyclic compound libraries derived from 2-amino-5-fluorobenzoic acid serve as valuable resources for drug discovery programs targeting diverse therapeutic areas [14]. The fluorine substitution enhances metabolic stability and membrane permeability, characteristics highly desirable in pharmaceutical applications [11] [12].

Quinazoline and quinazolinone derivatives synthesized from fluorinated benzoic acid building blocks demonstrate anticancer, diuretic, anticonvulsant, and anti-inflammatory properties [14]. These compounds serve as lead structures for optimization programs aimed at developing improved therapeutic agents [14].

The synthesis of fluorinated triazole derivatives from 2-amino-5-fluorobenzoic acid precursors yields compounds with antimicrobial activity and low cytotoxicity [13]. These characteristics make them attractive candidates for development as novel antibiotics and antifungal agents [13].

Material Science Applications

Beyond pharmaceutical applications, heterocyclic compound libraries derived from 2-amino-5-fluorobenzoic acid find utility in material science and polymer chemistry [14]. The incorporation of fluorinated aromatic units into polymer backbones enhances thermal stability, chemical resistance, and optical properties [19].

Fluorinated heterocyclic building blocks enable the synthesis of metal-organic frameworks (MOFs) with unique gas adsorption and separation properties [16]. The combination of fluorine substitution and heterocyclic functionality provides opportunities for developing advanced materials with tailored properties for specific applications [16].

Table 4: Structure-Activity Relationships of 2-Amino-5-fluorobenzoic Acid

| Structural Feature | Effect on Activity | Biological Significance | Synthetic Implications |

|---|---|---|---|

| Fluorine at Position 5 | Enhanced metabolic stability, increased potency | Resistance to enzymatic degradation | Orthogonal protection strategies required |

| Amino Group at Position 2 | Nucleophilic reactivity, hydrogen bonding | Binding affinity to target proteins | Multiple reaction pathways available |

| Carboxylic Acid Group | pH-dependent solubility, bioconjugation site | Improved pharmacokinetic properties | Activation for coupling reactions needed |

| Planar Aromatic System | π-π stacking interactions, membrane permeability | Enhanced cellular uptake | Crystallization and purification advantages |

The systematic study of structure-activity relationships reveals that each functional group within 2-amino-5-fluorobenzoic acid contributes distinct properties to the resulting heterocyclic compounds [17] [20]. The fluorine substitution at position 5 provides enhanced metabolic stability and increased potency through favorable electronic effects [11] [12]. The amino group at position 2 enables nucleophilic reactivity and hydrogen bonding interactions crucial for biological activity [17]. The carboxylic acid functionality offers pH-dependent solubility characteristics and serves as a bioconjugation site for derivatization [17]. The planar aromatic system facilitates π-π stacking interactions and enhances membrane permeability, contributing to improved cellular uptake [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant